molecular formula C18H18N2O2S B2682100 2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 1321835-35-1

2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2682100
CAS No.: 1321835-35-1
M. Wt: 326.41
InChI Key: NWDGPEQHWMGIGI-HNENSFHCSA-N
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Description

2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a phenoxy group, a benzothiazole moiety, and an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for drug development.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Future Directions

The future directions in the study of this compound would likely involve further investigations into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with a suitable halogenated acetamide derivative in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phenoxyacetamide intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzothiazole moieties using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways.

    Modulating Receptors: The compound may interact with specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: It may influence the expression of certain genes involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and may exhibit similar biological activities.

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring system are known for their diverse pharmacological properties.

    Substituted Acetamides: These compounds have various substituents on the acetamide group, which can influence their reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-phenoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-9-10-13(2)17-16(12)20(3)18(23-17)19-15(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDGPEQHWMGIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)COC3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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